(±)-反式-舍曲林-d3 HCl(N-甲基-d3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

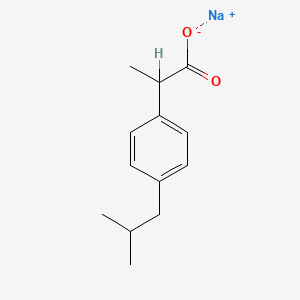

(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a synthetic antidepressant drug belonging to the class of selective serotonin reuptake inhibitors (SSRIs). It is a derivative of sertraline, an older SSRI that has been used to treat depression and anxiety since the late 1980s. (±)-trans-Sertraline-d3 HCl is a labeled compound that has been used in a variety of laboratory experiments to study the effects of SSRIs on the brain and behavior.

科学研究应用

分析过程中的立体选择性分离

有关舍曲林的研究,包括 (±)-反式-舍曲林-d3 HCl(N-甲基-d3),探讨了其立体选择性分离。舍曲林是一种选择性血清素再摄取抑制剂,具有两个手性碳原子,在合成制备中产生四种立体异构化合物。诸如 Sun 等人(2019 年)的研究已经研究了异构舍曲林的立体选择性液-液萃取。此类研究有助于更好地了解药物的特性,并有助于完善药物研究中的分析和分离技术 (Sun 等,2019).

合成工艺和化学分析

Vukics 等人(2002 年)详细阐述的盐酸舍曲林工业合成的改进展示了专注于舍曲林的另一个科学研究方面。他们新颖的工业合成工艺优于现有方法,突出了优化药物生产的持续研究 (Vukics 等,2002).

透皮递送研究

Vijaya 和 Ruckmani(2011 年)等关于盐酸舍曲林透皮递送的研究有助于了解舍曲林等药物的替代递送方法。他们的研究评估了聚合物和渗透促进剂对透皮递送的影响,旨在提高治疗效果 (Vijaya & Ruckmani, 2011).

生态毒理学影响和环境考虑

盐酸舍曲林的环境影响一直是研究的主题,正如 Cui 等人的工作中所见(2021 年)。他们利用宏转录组学分析来评估舍曲林对天然水生微生物群落的毒性,突出了药物研究中更广泛的生态考虑 (Cui 等,2021).

作用机制

Target of Action

These targets could be proteins, enzymes, or receptors that the compound interacts with to exert its effects .

Mode of Action

The mode of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves its interaction with these targets. The compound may bind to these targets, altering their function and leading to changes at the cellular level

Biochemical Pathways

The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are the outcomes of its interactions with its targets and its influence on biochemical pathways. These effects can include changes in cellular processes, alterations in gene expression, or modifications of cellular structures . .

Action Environment

The action, efficacy, and stability of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions . Understanding these influences can help optimize the use and storage of the compound to maximize its efficacy and stability.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "3,4-Dichlorobenzylamine-d3", "N-Methyl-3-(phenylmethyl)propan-1-amine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Sodium sulfate" ], "Reaction": [ "Protection of amine group of 3,4-Dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-3,4-Dichlorobenzylamine-d3", "Reduction of N-acetyl-3,4-Dichlorobenzylamine-d3 with sodium cyanoborohydride in methanol to form N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Protection of amine group of N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Reaction of N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with N-Methyl-3-(phenylmethyl)propan-1-amine in tetrahydrofuran and sodium sulfate to form (±)-trans-Sertraline-d3", "Deprotection of amine group of (±)-trans-Sertraline-d3 with hydrochloric acid to form (±)-trans-Sertraline-d3 HCl", "Methylation of amine group of (±)-trans-Sertraline-d3 HCl with sodium hydroxide and methyl iodide-d3 in methanol to form (±)-trans-Sertraline-d3 HCl (N-methyl-d3)" ] } | |

CAS 编号 |

1330180-66-9 |

分子式 |

C17H15D3Cl3N |

分子量 |

345.71 |

纯度 |

95% by HPLC; 98% atom D |

相关CAS编号 |

79617-99-5 (unlabelled) |

同义词 |

(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |

标签 |

Sertraline Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)